N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
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Overview
Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a tetrahydroquinoline moiety, and a naphthamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The propylsulfonyl group can be introduced via sulfonylation using propylsulfonyl chloride and a base such as triethylamine. Finally, the naphthamide moiety is attached through an amide coupling reaction using 1-naphthoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The naphthamide group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonyl and amide groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, while the tetrahydroquinoline and naphthamide moieties could modulate the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
- N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
- N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
Uniqueness
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The propylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, while the tetrahydroquinoline and naphthamide moieties contribute to the compound’s stability and reactivity.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-15-29(27,28)25-14-6-9-18-16-19(12-13-22(18)25)24-23(26)21-11-5-8-17-7-3-4-10-20(17)21/h3-5,7-8,10-13,16H,2,6,9,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIUFNCLGDBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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